5-Heptyl-1,3,4-thiadiazol-2-amine

Description

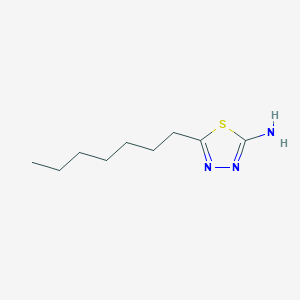

Structure

3D Structure

Properties

IUPAC Name |

5-heptyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGBKQFAWIRSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 5-heptyl-1,3,4-thiadiazol-2-amine

An In-depth Technical Guide to the Synthesis and Characterization of 5-Heptyl-1,3,4-thiadiazol-2-amine

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Compounds incorporating this five-membered ring, which contains two nitrogen atoms and one sulfur atom, exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The 2-amino-5-substituted-1,3,4-thiadiazole motif is particularly valuable as its amino group provides a versatile synthetic handle for further molecular elaboration, making it a key building block in drug discovery programs.[3]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific analogue, this compound. The introduction of a seven-carbon alkyl (heptyl) chain at the 5-position increases the lipophilicity of the molecule, a critical parameter that can influence its pharmacokinetic and pharmacodynamic profile. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Part 1: The Synthetic Approach

Strategic Considerations for Synthesis

The most direct and widely adopted method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles is the acid-catalyzed cyclodehydration of an aliphatic carboxylic acid with thiosemicarbazide.[4] This one-pot approach is efficient and proceeds through an acylthiosemicarbazide intermediate.

The choice of the acidic medium is critical for driving the reaction to completion. While various acids can be employed, a mixture of polyphosphoric acid (PPA) and sulfuric acid (H₂SO₄) has been shown to be particularly effective, acting as both a catalyst and a powerful dehydrating agent to favor the formation of the thiadiazole ring.[4][5]

Caption: Overall synthetic scheme for this compound.

Unveiling the Reaction Mechanism

The formation of the thiadiazole ring is a multi-step process initiated by the activation of the carboxylic acid.

-

Acylthiosemicarbazide Formation : Octanoic acid is protonated by the strong acid catalyst. The terminal nitrogen of thiosemicarbazide then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent loss of a water molecule yields the N-acylthiosemicarbazide intermediate.

-

Intramolecular Cyclization : The sulfur atom of the N-acylthiosemicarbazide, a potent nucleophile, attacks the carbonyl carbon in an intramolecular fashion. This key step forms the five-membered ring.

-

Dehydration : The resulting cyclic intermediate undergoes acid-catalyzed dehydration. The loss of a second water molecule results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.

Caption: The acid-catalyzed reaction mechanism pathway.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol involves the use of strong acids and heating. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Materials:

-

Octanoic acid (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Polyphosphoric Acid (PPA)

-

Ice-cold water

-

10% Sodium Hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, beaker, Buchner funnel.

Procedure:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully prepare the acidic medium by adding concentrated sulfuric acid to polyphosphoric acid in a 1:3 ratio by weight (e.g., 25g H₂SO₄ to 75g PPA). Caution: This mixing is exothermic.

-

Reaction Setup: To the stirred acidic mixture, add octanoic acid (1.0 eq). Allow the mixture to stir for 5-10 minutes to ensure homogeneity.

-

Addition of Thiosemicarbazide: Slowly add thiosemicarbazide (1.1 eq) to the mixture in small portions to control the initial exothermic reaction.

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 90-100 °C. Maintain this temperature with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reaction Quench: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto a beaker filled with crushed ice (~500g). This will precipitate the crude product.

-

Neutralization and Isolation: Stir the ice-water slurry for 30 minutes. The resulting solution will be highly acidic. Slowly neutralize the mixture by adding 10% NaOH solution until the pH is approximately 7-8. The precipitate will become more defined.

-

Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

-

Purification: The most effective method for purifying the product is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound as a crystalline solid.

Part 2: Rigorous Characterization

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique analytical approach is required.

Caption: The complete workflow from synthesis to final characterization.

Spectroscopic & Spectrometric Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure of the molecule by probing the local chemical environment of ¹H and ¹³C nuclei.

-

¹H-NMR (Proton NMR): This technique provides information on the number of different types of protons, their connectivity, and their chemical environment. For this compound, we expect to see signals corresponding to the amino group and the distinct protons of the heptyl chain.

-

¹³C-NMR (Carbon-13 NMR): This analysis identifies all unique carbon atoms in the molecule. The chemical shifts of the thiadiazole ring carbons are highly characteristic and diagnostic.[6]

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Key expected vibrations include the N-H stretches of the amine, C-H stretches of the alkyl chain, and the C=N and C-S vibrations of the heterocyclic ring.[6][7][8]

2.1.3. Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electrospray ionization (ESI) is a common technique for this type of molecule. The primary observation is the protonated molecular ion [M+H]⁺.[7][9]

Expected Characterization Data

The following table summarizes the anticipated data from the characterization of this compound (C₉H₁₇N₃S, Molecular Weight: 199.32 g/mol ).

| Technique | Parameter | Expected Result | Interpretation |

| ¹H-NMR | Chemical Shift (δ) | ~7.2 ppm (s, 2H) | -NH₂ protons of the amino group.[10][11] |

| (400 MHz, DMSO-d₆) | ~2.8 ppm (t, 2H) | -CH₂- group directly attached to the thiadiazole ring. | |

| ~1.6 ppm (quint, 2H) | -CH₂- group beta to the ring. | ||

| ~1.3 ppm (m, 8H) | Four internal -CH₂- groups of the heptyl chain. | ||

| ~0.9 ppm (t, 3H) | Terminal -CH₃ group of the heptyl chain. | ||

| ¹³C-NMR | Chemical Shift (δ) | ~168 ppm | C2 of the thiadiazole ring (attached to -NH₂).[1][6] |

| (100 MHz, DMSO-d₆) | ~155 ppm | C5 of the thiadiazole ring (attached to heptyl).[1][6] | |

| ~31 ppm | -CH₂- group directly attached to the ring. | ||

| ~22-30 ppm | Other aliphatic carbons of the heptyl chain. | ||

| ~14 ppm | Terminal -CH₃ carbon. | ||

| FT-IR | Wavenumber (cm⁻¹) | 3350-3100 cm⁻¹ | N-H stretching (symmetric & asymmetric) of the amino group.[7][8] |

| (ATR) | 2950-2850 cm⁻¹ | C-H stretching of the heptyl alkyl chain. | |

| ~1640 cm⁻¹ | C=N stretching of the thiadiazole ring.[8] | ||

| ~1550 cm⁻¹ | N-H bending vibration. | ||

| Below 700 cm⁻¹ | C-S stretching of the thiadiazole ring.[7] | ||

| Mass Spec. | m/z | 200.12 | [M+H]⁺ (Protonated molecular ion). |

| (ESI+) | Fragmentation may show loss of alkyl chain components. |

Conclusion

This guide outlines a robust and reliable pathway for the synthesis of this compound, a molecule of significant interest in medicinal chemistry. The described one-pot cyclodehydration reaction is efficient, and the comprehensive characterization workflow, employing NMR, FT-IR, and Mass Spectrometry, provides a self-validating system to confirm the structure and purity of the final product. By understanding the causality behind the experimental design and the interpretation of the analytical data, researchers can confidently synthesize this and related compounds for further investigation in drug discovery and development programs.

References

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

- Hantzsch Thiazole Synthesis. SynArchive.

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available from: [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available from: [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available from: [Link]

- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. Google Patents.

- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica.

-

Mass spectra of thiadiazole derivatives 1, 2, and 3. ResearchGate. Available from: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available from: [Link]

- Infrared Spectra of Metal (II) Complexes of 1, 3, 4-Thiadiazole-2, 5-Dithiol, 5-Amino-L, 2, 4-Dithiazol-3-Thione and Their Acety. Marcel Dekker, Inc..

-

2-Amino-1,3,4-thiadiazole Spectra. SpectraBase. Available from: [Link]

-

1,3,4-Thiadiazole-2(3H)-thione, 5-methyl-. NIST WebBook. Available from: [Link]

-

Thiosemicarbazide Chemistry Review. Scribd. Available from: [Link]

-

2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate. Available from: [Link]

- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. PharmaTutor.

-

Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. ResearchGate. Available from: [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available from: [Link]

-

Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. Available from: [Link]

-

Synthesized azodyes of 2-amino-1, 3, 4- thiadiazole - 5 - thiol. Digital Repository. Available from: [Link]

-

Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. Available from: [Link]

-

Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. PMC. Available from: [Link]

-

Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. ResearchGate. Available from: [Link]

-

2-Amino-1,3,4-thiadiazole Spectrum. SpectraBase. Available from: [Link]

-

Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. PubMed. Available from: [Link]

-

1H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. ResearchGate. Available from: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available from: [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available from: [Link]

-

Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available from: [Link]

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. ResearchGate. Available from: [Link]

-

Green Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols as New Potent Nitrification Inhibitors. ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemmethod.com [chemmethod.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-1,3,4-thiadiazole(4005-51-0) 1H NMR [m.chemicalbook.com]

- 11. 2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Heptyl-1,3,4-thiadiazol-2-amine

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery

The 1,3,4-thiadiazole ring is a privileged five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, that has garnered significant attention in medicinal chemistry.[1] Its unique structural and electronic properties make it a versatile scaffold for the design and development of novel therapeutic agents. As a bioisostere of pyrimidine, a core component of nucleic acids, 1,3,4-thiadiazole derivatives have the potential to interfere with DNA replication processes.[2][3] Furthermore, the mesoionic character of this heterocyclic system can enhance the ability of these compounds to traverse cellular membranes, often leading to favorable oral absorption and bioavailability.[3]

Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer,[2][3] antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][4] The structural versatility of the 1,3,4-thiadiazole core allows for extensive modification, enabling the fine-tuning of its physicochemical and pharmacological profiles.[4] This guide focuses on a specific derivative, 5-heptyl-1,3,4-thiadiazol-2-amine, providing a comprehensive analysis of its core physicochemical properties, which are critical for its potential development as a drug candidate. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from closely related analogs to predict its characteristics and provides robust, validated protocols for experimental determination.

Core Physicochemical Profile

The physicochemical properties of a potential drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these characteristics are primarily determined by the interplay between the polar 2-amino-1,3,4-thiadiazole head group and the nonpolar seven-carbon alkyl chain.

Predicted Physicochemical Data

The following table summarizes key physicochemical parameters for this compound. These values are predicted based on computational models and trends observed in a homologous series of 2-amino-5-alkyl-1,3,4-thiadiazoles. Experimental verification is essential for confirming these predictions.

| Property | 2-amino-5-methyl-1,3,4-thiadiazole | 2-amino-5-ethyl-1,3,4-thiadiazole | 5-heptyl-1,3,4-thiadiazol-2-amine (Predicted) |

| Molecular Formula | C₃H₅N₃S | C₄H₇N₃S | C₉H₁₇N₃S |

| Molecular Weight | 115.16 g/mol [1][5] | 129.18 g/mol [3] | 199.32 g/mol [6] |

| Melting Point | 223-228 °C[1][5] | 200-203 °C[3] | ~150-160 °C |

| Boiling Point | 261.2±23.0 °C[1] | 267.2±23.0 °C[7] | ~320-340 °C |

| Water Solubility | Moderately Soluble | Sparingly Soluble | Low Solubility |

| logP (Octanol-Water) | ~0.1 | ~0.9[8] | ~3.0 |

| pKa (of the amino group) | ~4.5-5.5 | ~4.5-5.5 | ~4.5-5.5 |

| Topological Polar Surface Area (TPSA) | 80.0 Ų | 80.0 Ų[8] | 51.8 Ų[6] |

| Hydrogen Bond Donors | 1 | 1[7] | 1[6] |

| Hydrogen Bond Acceptors | 3 | 4[7] | 4[6] |

| Rotatable Bonds | 0 | 1[7] | 5[6] |

Note: Predicted values for this compound are extrapolated from the properties of its shorter-chain analogs and general chemical principles. The increasing length of the alkyl chain is expected to decrease the melting point (due to disruption of crystal packing), decrease water solubility, and increase the partition coefficient (LogP).

Synthesis and Experimental Protocols

A crucial aspect of characterizing a novel compound is a reliable synthetic route and robust analytical methods for determining its physicochemical properties.

Synthesis of this compound

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is well-documented and typically involves the cyclization of a thiosemicarbazide with a corresponding carboxylic acid.[9]

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiosemicarbazide and a stoichiometric equivalent of octanoic acid.

-

Addition of Cyclizing Agent: Carefully add polyphosphoric acid (PPA) to the reaction mixture. PPA serves as both a catalyst and a dehydrating agent to facilitate the cyclization.

-

Heating: Heat the mixture with constant stirring to a temperature of 100-120°C for approximately 1-2 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water and neutralize with an ammonium hydroxide solution.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

Experimental Determination of Aqueous Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility.[7]

Workflow for Solubility Determination:

Caption: Shake-flask method for solubility determination.

Detailed Protocol:

-

Preparation: Prepare aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Equilibration: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. These vials are then agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.[7]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Experimental Determination of pKa

Potentiometric titration is a widely used and reliable method for pKa determination.[5][10]

Workflow for pKa Determination by Potentiometric Titration:

Caption: Potentiometric titration for pKa determination.

Detailed Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent, typically purified water or a water/co-solvent mixture if solubility is low. A constant ionic strength is maintained using a background electrolyte like KCl.[10]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) since the primary amine is basic. The titrant is added in small, precise increments.

-

pH Measurement: The pH of the solution is measured after each addition of titrant using a calibrated pH meter.[10]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of steepest inflection in the curve. The pKa is equal to the pH at the half-equivalence point.[10]

Experimental Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional and most reliable technique for measuring logP.

Workflow for logP Determination:

Caption: Shake-flask method for logP determination.

Detailed Protocol:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between them.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.

-

Concentration Measurement: A sample is carefully taken from each phase, and the concentration of the compound is accurately measured using a suitable analytical technique like HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion

References

-

Han, X., Yu, Y. L., Hu, Y. S., & Liu, X. H. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546–2573. [Link]

-

Seremet, O. C., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(12), 4789. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Gao, Y., & Geng, L. D. (2014). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 49(16), 1365-1369. [Link]

-

Hendriks, J. H., et al. (2014). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 823, 1-15. [Link]

-

Seremet, O. C., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(12), 4789. [Link]

-

PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. National Center for Biotechnology Information. [Link]

-

Georganics. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. [Link]

-

Jadhav, S. A., et al. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]

- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.

-

PubChem. (n.d.). 1,3,4-Thiadiazole, 2-amino-5-methyl-. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-Propyl-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. [Link]

-

Popiolek, L., & Kosikowska, U. (2018). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 23(10), 2647. [Link]

-

Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58567. [Link]

-

Avdeef, A. (2001). pH-Metric Solubility. 3. Dissolution Titration Template Method for Solubility Determination. European Journal of Pharmaceutical Sciences, 14(4), 281-291. [Link]

-

Stephens, S. J., & Jonich, M. J. (1964). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 41(10), 554. [Link]

-

Aliabadi, A., et al. (2014). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 13(4), 1275–1281. [Link]

-

Salah, H. M., & Majeed, L. S. (2014). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Journal of Applicable Chemistry, 3(4), 1629-1636. [Link]

-

Chitre, T. S., et al. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. Advances in Biological Chemistry, 1(1), 7-14. [Link]

-

PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. [Link]

-

Al-Obaidi, A. S. M., et al. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology, 19(7), 41-50. [Link]

-

Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]

Sources

- 1. 2-Amino-5-methyl-1,3,4-thiadiazole CAS#: 108-33-8 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-氨基-5-乙基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-5-piperidinoethylthio-1,3,4-thiadiazole | C9H16N4S2 | CID 17137380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氨基-5-甲基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-ethyl-1,3,4-thiadiazole - High purity | EN [georganics.sk]

- 10. 1,3,4-Thiadiazole, 2-amino-5-methyl- | C3H5N3S | CID 66949 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-heptyl-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-heptyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound with significant potential in drug discovery and development. While specific experimental data for this particular long-chain alkyl derivative is not extensively documented in publicly accessible databases, this guide synthesizes information from closely related 2-amino-5-alkyl-1,3,4-thiadiazole analogs to project its physicochemical properties, outline a robust synthetic route, and explore its potential therapeutic applications. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are engaged in the exploration of novel chemical entities.

Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Its derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[1][2][3][4] The structural rigidity of the thiadiazole ring, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an attractive core for the design of new therapeutic agents.[1] The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile building block for the synthesis of more complex molecules with enhanced biological profiles.[3] This guide focuses on the 5-heptyl substituted analog, exploring how the introduction of a lipophilic alkyl chain may influence its properties and potential applications.

Molecular Structure and Physicochemical Properties

While a specific CAS number for this compound is not found in major chemical databases, its structure can be confidently predicted from its IUPAC name.

Molecular Structure:

Caption: Predicted structure of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound are anticipated to be influenced by the interplay between the polar 2-amino-1,3,4-thiadiazole core and the nonpolar heptyl side chain. The following table summarizes the predicted properties based on trends observed in homologous series of 2-amino-5-alkyl-1,3,4-thiadiazoles.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₉H₁₇N₃S | Based on the chemical structure. |

| Molecular Weight | 199.32 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for similar small organic molecules. |

| Melting Point | 180-200 °C | Expected to be lower than shorter-chain analogs due to the larger, more flexible alkyl group disrupting crystal packing. |

| Boiling Point | > 300 °C | Estimated based on the presence of polar functional groups and increased molecular weight. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | The heptyl chain will decrease water solubility compared to shorter-chain analogs. |

| LogP | 2.5 - 3.5 | The lipophilic heptyl group will significantly increase the partition coefficient. |

| pKa (amino group) | 4.5 - 5.5 | The electron-withdrawing nature of the thiadiazole ring reduces the basicity of the amino group. |

Note: These values are estimations and require experimental verification.

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a well-established and robust method involving the cyclization of a thiosemicarbazide with a carboxylic acid.[2] This one-pot synthesis is advantageous due to its operational simplicity and the avoidance of hazardous reagents like phosphorus oxychloride.[2]

Synthetic Workflow

Caption: Proposed one-pot synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Octanoic acid

-

Thiosemicarbazide

-

Polyphosphoric acid (PPA)

-

Sodium hydroxide (NaOH) solution (10% w/v)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA) (e.g., 10 equivalents by weight relative to the limiting reagent).

-

Addition of Reactants: To the stirred PPA, add thiosemicarbazide (1.0 equivalent) followed by the slow addition of octanoic acid (1.1 equivalents).

-

Reaction: Heat the reaction mixture to 80-100 °C with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 10% NaOH solution until a pH of 7-8 is reached. This will cause the product to precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with copious amounts of cold deionized water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Potential Therapeutic Applications and Biological Activity

The 1,3,4-thiadiazole nucleus is a cornerstone in the development of various therapeutic agents.[1] The introduction of a heptyl group at the 5-position is expected to enhance the lipophilicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties.

Conceptual Framework for Biological Activity

Sources

biological activity of 5-alkyl-1,3,4-thiadiazol-2-amines

An In-Depth Technical Guide to the Biological Activity of 5-Alkyl-1,3,4-Thiadiazol-2-amines

Abstract

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, conferring a wide array of pharmacological properties upon the molecules that contain it. This is largely due to its nature as a bioisostere of pyrimidine and its ability to participate in various biological interactions.[1][2] This guide focuses specifically on the 5-alkyl-1,3,4-thiadiazol-2-amine framework, a subclass that has demonstrated significant potential across multiple therapeutic areas. We will dissect the core biological activities associated with this structure—anticancer, anticonvulsant, anti-inflammatory, and antimicrobial—grounding the discussion in mechanistic insights and field-proven experimental protocols. The objective is to provide a comprehensive resource that not only details the observed activities but also explains the causality behind the scientific methodologies used for their evaluation.

Chapter 1: The 1,3,4-Thiadiazole Core: Synthesis and Significance

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Its unique electronic properties, including high aromaticity and a mesoionic character, allow derivatives to cross biological membranes and interact effectively with protein targets.[2][3] The 2-amino-5-substituted configuration is particularly noteworthy, with the amino group often serving as a key hydrogen-bonding component in receptor interactions.

A common and efficient route to synthesize 5-substituted-1,3,4-thiadiazol-2-amines involves the oxidative cyclization of thiosemicarbazide derivatives. The general workflow begins with the reaction of an appropriate carboxylic acid with thiosemicarbazide, followed by dehydration and cyclization, often facilitated by a strong acid like sulfuric acid.[4]

Chapter 2: Anticancer Activity and Cytotoxicity Evaluation

Derivatives of the 1,3,4-thiadiazole scaffold have consistently shown promising anticancer activity in preclinical studies.[5] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways, and the induction of programmed cell death (apoptosis).[5][6] The ability of these compounds to interfere with DNA replication processes is also a key aspect of their antitumor potential.[1][6]

Mechanism Spotlight: Induction of Apoptosis

A primary goal of many anticancer agents is to trigger apoptosis in malignant cells. 1,3,4-thiadiazole derivatives have been shown to activate intrinsic apoptotic pathways, often involving caspases, a family of cysteine proteases that execute cell death.[6][7]

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a robust and widely used colorimetric method to assess cell viability.[8] It quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells. The protocol relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[8]

Methodology:

-

Cell Seeding:

-

Culture cancer cells of interest (e.g., MCF-7, MDA-MB-231) to an exponential growth phase.[7]

-

Harvest the cells and perform a cell count.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of the test 5-alkyl-1,3,4-thiadiazol-2-amine in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound in complete cell culture medium.

-

After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT without disturbing the crystals.

-

Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan.[8]

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm). A reference wavelength (e.g., 630 nm) can be used for background subtraction.[8]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation:

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 48 | 49.6 | [7] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 48 | 53.4 | [7] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 48 | 2.44 | [1] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 48 | 23.29 | [1] |

Chapter 3: Anticonvulsant Activity and Preclinical Assessment

Epilepsy is a neurological disorder characterized by recurrent seizures.[10] The 1,3,4-thiadiazole scaffold is present in established drugs like acetazolamide and has been extensively investigated for novel anticonvulsant agents.[10][11] These compounds are often evaluated in preclinical models that mimic different types of human seizures.

Rationale: The Maximal Electroshock Seizure (MES) Model

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[12][13] It assesses a compound's ability to prevent the spread of a seizure after a maximal neuronal stimulus is delivered.[12][14] Efficacy in this model has shown a high correlation with clinical effectiveness against major seizures in humans.[14]

Protocol: Maximal Electroshock Seizure (MES) Test in Mice

This protocol is designed to screen for potential anticonvulsant activity.[12][15]

Methodology:

-

Animal Preparation:

-

Compound Administration:

-

Administer the test 5-alkyl-1,3,4-thiadiazol-2-amine or vehicle (e.g., saline with Tween 80) via an appropriate route, typically intraperitoneally (i.p.) or orally (p.o.).

-

The test is performed at the time of peak effect (TPE) of the drug, which may need to be determined in preliminary studies (often 30-60 minutes post-administration).[15]

-

-

Seizure Induction:

-

Apply a local anesthetic (e.g., 0.5% tetracaine) to the corneas of the mouse to minimize discomfort.[12]

-

Place corneal electrodes, moistened with saline for conductivity, over the eyes.[12]

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a specialized stimulator.[12][15]

-

-

Observation and Endpoint:

-

Immediately after the stimulus, observe the mouse for the characteristic behavioral seizure pattern, which includes a tonic extension of the hindlimbs.

-

The primary endpoint is the abolition of the tonic hindlimb extension phase.[12] An animal is considered "protected" if this phase is absent.

-

-

Data Analysis:

-

Record the number of animals protected in each group.

-

The data can be used to calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure), providing a quantitative measure of the compound's potency.[12]

-

Data Presentation:

| Compound | Dose (mg/kg) | Route | Protection (%) | Reference |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | 20 | i.p. | 75% | [10] |

| N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | 30 | i.p. | 100% | [10] |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide | 126.8 (ED₅₀) | i.p. | 50% | [10] |

Chapter 4: Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to numerous diseases. Certain 1,3,4-thiadiazole derivatives have shown potential as anti-inflammatory agents, likely through the inhibition of inflammatory mediators like prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[17][18]

Rationale: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic, highly reproducible, and widely used in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[19][20] Injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[17][21]

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol measures a compound's ability to reduce acute inflammation.[21][22]

Methodology:

-

Animal Preparation:

-

Use Wistar or Sprague-Dawley rats (150-200 g).

-

Fast the animals overnight before the experiment but allow free access to water.

-

Divide animals into groups: a control group, a standard drug group (e.g., Diclofenac or Indomethacin), and test groups for the 5-alkyl-1,3,4-thiadiazol-2-amine.[21]

-

-

Compound Administration:

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

-

Inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw.[21]

-

-

Measurement of Edema:

-

Data Analysis:

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] * 100

-

Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

-

-

Data Presentation:

| Compound | Dose (mg/kg) | Time (h) Post-Carrageenan | % Inhibition of Edema | Reference |

| Indomethacin (Standard) | 5 | 1-5 | Significant Inhibition | [21] |

| Ellagic Acid | 1-30 | 1-5 | Dose-dependent Inhibition | [21] |

| 5-(1-adamantyl)-1,3,4-thiadiazole derivative 9 | - | - | Good dose-dependent activity | [23] |

Chapter 5: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[4] The 1,3,4-thiadiazole scaffold has been a fruitful source of compounds with significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[24][25]

Protocol: Agar Disk Diffusion and Minimum Inhibitory Concentration (MIC) Assay

This two-part workflow is standard for screening new compounds for antimicrobial activity and then quantifying their potency.

Methodology Part A: Agar Disk Diffusion (Qualitative Screening)

-

Media and Inoculum Preparation:

-

Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

-

Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

-

Evenly swab the entire surface of the agar plate with the microbial suspension.

-

-

Disk Application:

-

Prepare sterile paper disks (6 mm diameter).

-

Impregnate the disks with a known concentration of the test 5-alkyl-1,3,4-thiadiazol-2-amine dissolved in a suitable solvent (e.g., DMSO).

-

Include a positive control disk (a standard antibiotic like Ciprofloxacin or Fluconazole) and a negative control disk (solvent only).[4]

-

Aseptically place the disks onto the surface of the inoculated agar plates.

-

-

Incubation and Measurement:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone indicates greater activity.

-

Methodology Part B: Broth Microdilution (Quantitative MIC Determination)

-

Preparation:

-

In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton broth) to each well.

-

Add 50 µL of the test compound at twice the highest desired concentration to the first well.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

-

-

Inoculation:

-

Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

-

Incubation and Reading:

-

Incubate the plate under the same conditions as the disk diffusion assay.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Data Presentation:

| Compound (Substituent at C5) | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4-fluorophenyl | S. aureus | - | 20-28 | [26] |

| 4-chlorophenyl | B. subtilis | - | 20-28 | [26] |

| 4-bromophenyl | S. epidermidis | - | 31.25 | [27] |

| 4-methoxyphenyl | M. luteus | - | 15.63 | [27] |

Conclusion

The 5-alkyl-1,3,4-thiadiazol-2-amine scaffold represents a versatile and highly promising framework in the pursuit of novel therapeutic agents. The diverse biological activities—spanning anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects—underscore its potential for broad pharmacological applications. The established synthetic routes and standardized in vitro and in vivo evaluation protocols detailed in this guide provide a solid foundation for researchers. Future work should focus on expanding structure-activity relationship (SAR) studies, optimizing pharmacokinetic properties, and elucidating more detailed mechanisms of action to advance these promising compounds from the laboratory toward clinical application.

References

- Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH.

- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers. (2022-01-20).

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.

- Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals.

- Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services.

- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. PMC - NIH. (2022-01-21).

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.

- Maximal Electroshock Seizure Model. Melior Discovery.

- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments.

- Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 2. Aminoalkyl derivatives. Journal of Medicinal Chemistry.

- Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines. PubMed.

- Carrageenan-induced paw edema in the rat and mouse. PubMed.

- Carrageenan induced Paw Edema Model. Creative Biolabs.

- The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.

- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. (2025-08-06).

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central.

- Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.

- The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.

- Synthesis, molecular docking and evaluation of anti-inflammatory activity of some 5-alkyl/aryl 2-amino-1,3,4 thiadiazole derivatives. ResearchGate. (2020-12-06).

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. (2013-11-10).

- MTT assay protocol. Abcam.

- MTT Assay Protocol for Cell Viability and Proliferation. Roche.

- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. (2022-03-10).

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. (2025-04-16).

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Future Medicinal Chemistry. (2018-05-31).

- Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. Latin American Journal of Pharmacy.

- Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC - NIH.

- Synthesis and Antimicrobial Screening of Thiadiazole Derivatives. JACS Directory. (2016-06-26).

- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. ijpsr.com.

- Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. PMC - NIH. (2022-06-04).

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. (2022-10-17).

- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH. (2024-07-27).

- Synthesis And Antimicrobial Activity Of Some New Thiadiazole Derivatives. Society of Education, Agra.

- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. (2021-08-25).

- Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. Growing Science. (2023-06-21).

- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate.

- Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. PubMed.

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arjonline.org [arjonline.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. bepls.com [bepls.com]

- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 14. scispace.com [scispace.com]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. inotiv.com [inotiv.com]

- 23. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. chemmethod.com [chemmethod.com]

- 26. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 5-heptyl-1,3,4-thiadiazol-2-amine: A Technical Guide for Novel Drug Discovery

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring stands out as a "privileged scaffold," a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2][3] This five-membered heterocycle, containing two nitrogen atoms and a sulfur atom, is a bioisostere of pyrimidine, a core component of nucleobases, which may contribute to its ability to interact with biological systems.[4][5] The 2-amino-1,3,4-thiadiazole moiety, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents.[6] This guide focuses on a specific, yet underexplored, derivative: 5-heptyl-1,3,4-thiadiazol-2-amine . We will delve into its potential research applications, providing a scientifically grounded framework for its synthesis, characterization, and evaluation in key therapeutic areas. The rationale for investigating the heptyl substituent lies in the principle of optimizing lipophilicity to potentially enhance cell membrane permeability and target engagement, a critical parameter in drug design. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals poised to explore the therapeutic frontiers of this promising molecule.

Synthesis and Characterization: A Practical Approach

A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative.[7][8] For this compound, a plausible and scalable synthetic route starts from octanoic acid (which provides the heptyl group and an additional carbon).

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Activation of Octanoic Acid: To a solution of octanoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane), slowly add thionyl chloride (1.1 equivalents) at 0°C. Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain octanoyl chloride.

-

Formation of the Acylthiosemicarbazide Intermediate: Dissolve the crude octanoyl chloride in a cold, inert solvent like tetrahydrofuran (THF). In a separate flask, dissolve thiosemicarbazide (1 equivalent) in THF. Slowly add the octanoyl chloride solution to the thiosemicarbazide solution at 0°C with constant stirring. Allow the reaction to proceed at room temperature for 4-6 hours. The resulting precipitate, 1-octanoylthiosemicarbazide, can be filtered, washed with cold water, and dried.

-

Acid-Catalyzed Cyclization: Carefully add the dried 1-octanoylthiosemicarbazide (1 equivalent) in small portions to pre-chilled concentrated sulfuric acid (or another suitable dehydrating agent like phosphoric acid) with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

-

Work-up and Purification: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The precipitated solid, this compound, is then collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the protons of the heptyl chain (methyl and methylene groups) and the amine group. |

| ¹³C NMR | Signals for the carbon atoms of the heptyl chain and the two distinct carbons of the thiadiazole ring. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkyl), C=N, and C-S bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Potential Research Application 1: Anticancer Activity

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2][4][5] Derivatives have been shown to inhibit various targets, including tyrosine kinases, carbonic anhydrases, and topoisomerases, and to induce apoptosis.[2][9] The lipophilic heptyl chain of this compound may enhance its ability to cross cell membranes and interact with intracellular targets.[4]

Hypothesized Mechanism of Action: Kinase Inhibition

Many 1,3,4-thiadiazole derivatives have demonstrated potent inhibitory effects on protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[10] A plausible hypothesis is that this compound could act as an inhibitor of a key signaling pathway, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[4]

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Potential Research Application 2: Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a component of various antimicrobial agents.[6][11][12] These compounds have shown activity against a broad spectrum of bacteria and fungi.[3][13][14] The introduction of a lipophilic heptyl chain could enhance the compound's ability to penetrate the microbial cell wall and membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive bacteria; Escherichia coli, Pseudomonas aeruginosa for Gram-negative bacteria; Candida albicans for fungi) according to CLSI guidelines.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Research Application 3: Anti-inflammatory Activity

Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[15][16][17] Their mechanisms of action often involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX).

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the substrate (arachidonic acid) and other necessary reagents as per the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of this compound or a reference inhibitor (e.g., indomethacin) in a 96-well plate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: The production of prostaglandin E₂ (PGE₂), a product of the COX reaction, is measured using a colorimetric or fluorescent method as described in the kit protocol.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical entity with a high potential for therapeutic applications. The foundational chemistry and broad biological activities of the 2-amino-1,3,4-thiadiazole scaffold provide a strong rationale for its investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The strategic inclusion of a heptyl group offers a logical step towards optimizing its pharmacokinetic and pharmacodynamic properties.

The experimental workflows detailed in this guide provide a clear roadmap for the initial preclinical evaluation of this compound. Positive results from these in vitro studies would warrant further investigation into its mechanisms of action, in vivo efficacy in animal models, and comprehensive safety and toxicological profiling. Ultimately, this compound stands as a compelling candidate for further research and development, embodying the potential for the discovery of novel, effective, and safe therapeutic agents.

References

-

ResearchGate. FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their... [Internet]. Available from: [Link]

- Han X, Yu YL, Hu YS, Liu XH. 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Curr Top Med Chem. 2021;21(28):2546-2573. doi: 10.2174/1568026621666211111154342. PubMed PMID: 34766891.

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Internet]. Available from: [Link]

-

Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Internet]. Available from: [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC. [Internet]. Available from: [Link]

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Internet]. Available from: [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Internet]. Available from: [Link]

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. [Internet]. Available from: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Internet]. Available from: [Link]

-

New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. [Internet]. Available from: [Link]

-

Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. [Internet]. Available from: [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. [Internet]. Available from: [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. [Internet]. Available from: [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH. [Internet]. Available from: [Link]

-

Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. [Internet]. Available from: [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. Dove Medical Press. [Internet]. Available from: [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Internet]. Available from: [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC - NIH. [Internet]. Available from: [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Internet]. Available from: [Link]

-

Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. PubMed. [Internet]. Available from: [Link]

-

Synthesis and Evaluation of N-{[5-(Substituted)-1,3,4-Thiadiazole-2-yl] Carbamothioyl} Derivatives as Anti-Inflammatory Agents: A Microwave-Assisted Green Chemistry Approach. [Internet]. Available from: [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Internet]. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC - NIH. [Internet]. Available from: [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. [Internet]. Available from: [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Internet]. Available from: [Link]

-

Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. [Internet]. Available from: [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Internet]. Available from: [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Internet]. Available from: [Link]

-

(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Internet]. Available from: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. [Internet]. Available from: [Link]

-

Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology. [Internet]. Available from: [Link]

Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. latamjpharm.org [latamjpharm.org]

- 17. Synthesis and Evaluation of N-{[5-(Substituted)-1,3,4-Thiadiazole-2-yl] Carbamothioyl} Derivatives as Anti-Inflammatory Agents: A Microwave-Assisted Green Chemistry Approach | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

The Enduring Scaffold: A Technical Guide to the Synthesis and Biological Significance of 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and broad spectrum of pharmacological activities have cemented its status as a privileged scaffold in the design of novel therapeutic agents. This guide provides an in-depth exploration of 1,3,4-thiadiazole derivatives, delving into their synthesis, diverse biological applications, and the intricate structure-activity relationships that govern their efficacy. As a senior application scientist, the following sections will not only detail established methodologies but also provide insights into the rationale behind experimental design and the interpretation of findings.

The 1,3,4-Thiadiazole Core: A Privileged Pharmacophore

The significance of the 1,3,4-thiadiazole ring in drug discovery stems from its unique physicochemical properties. Its mesoionic character allows for enhanced membrane permeability, facilitating interaction with intracellular biological targets.[1] Furthermore, the arrangement of heteroatoms imparts a distinct electronic profile, enabling a multitude of non-covalent interactions with enzymes and receptors. This inherent "drug-likeness" has led to the development of numerous clinically used drugs containing this scaffold, including the antibacterial agent sulfamethizole and the diuretic acetazolamide.[2][3] The 1,3,4-thiadiazole moiety is often considered a bioisostere of pyrimidine, a key component of nucleic acids, which may explain its ability to interfere with DNA replication processes in cancer cells and microorganisms.[4][5][6][7]

Synthetic Strategies: Building the 1,3,4-Thiadiazole Scaffold

The construction of the 1,3,4-thiadiazole ring can be achieved through various synthetic routes, often involving the cyclization of thiosemicarbazide or its derivatives. The choice of synthetic pathway is dictated by the desired substitution pattern on the thiadiazole ring, which in turn influences the molecule's biological activity.

From Thiosemicarbazides: A Versatile Approach

A prevalent and adaptable method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives with various reagents.

Experimental Protocol: Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole

-